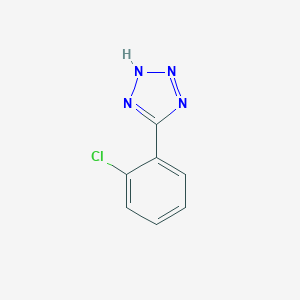

5-(2-chlorophenyl)-1H-tetrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-chlorophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4/c8-6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUIIKIEUATWCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNN=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340006 | |

| Record name | 5-(2-chlorophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50907-46-5 | |

| Record name | 5-(2-chlorophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-Chlorophenyl)-1H-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-(2-chlorophenyl)-1H-tetrazole: Mechanism, Protocol, and Safety

Executive Summary: This document provides a detailed technical overview of the predominant synthesis mechanism for 5-(2-chlorophenyl)-1H-tetrazole, a heterocyclic compound of significant interest in pharmaceutical and materials science. The guide focuses on the catalyzed [3+2] cycloaddition between 2-chlorobenzonitrile and sodium azide, elucidating the reaction mechanism, presenting a detailed experimental protocol, and emphasizing critical safety considerations. It is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this synthetic pathway.

Introduction: The Significance of the Tetrazole Moiety

Tetrazoles are a unique class of five-membered heterocyclic compounds containing four nitrogen atoms. In medicinal chemistry, the 1H-tetrazole ring is a well-established bioisostere for the carboxylic acid group. This substitution can enhance metabolic stability, improve pharmacokinetic properties such as lipophilicity and membrane permeability, and maintain or improve biological activity. Its application is prominent in blockbuster drugs like the antihypertensives losartan and valsartan, showcasing the therapeutic importance of this scaffold. The specific compound, this compound, serves as a crucial building block for more complex molecules in drug discovery and materials science.

The most efficient and widely adopted method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an organic nitrile with an azide source.[1][2] This guide will focus on this pathway for the synthesis of the title compound from 2-chlorobenzonitrile.

The Core Synthesis Pathway: [3+2] Azide-Nitrile Cycloaddition

The reaction between an organonitrile (R-C≡N) and an azide ion (:N̄=N+=N: ↔ :N≡N+-N̄:), typically from sodium azide (NaN₃), is a powerful method for constructing the tetrazole ring.[3][4] This transformation is a type of 1,3-dipolar cycloaddition, a class of reactions fundamental to heterocyclic chemistry.

Mechanistic Principles

The synthesis proceeds through the formal [3+2] cycloaddition of the azide anion to the carbon-nitrogen triple bond of the nitrile.[1][5] The direct, uncatalyzed reaction requires high temperatures (often >100-150 °C) and long reaction times due to a significant activation energy barrier.[1][5]

To overcome this, catalysts are almost always employed. The role of the catalyst, typically a Lewis acid (e.g., salts of Zn²⁺, Co²⁺, Cu²⁺, Ti⁴⁺) or a proton source (e.g., ammonium chloride, silica sulfuric acid), is to activate the nitrile.[3][6][7][8] The catalyst coordinates to the nitrogen atom of the nitrile group, increasing the electrophilicity of the nitrile carbon. This polarization makes the carbon atom significantly more susceptible to nucleophilic attack by the azide ion.[7]

The reaction can be described in the following key steps:

-

Activation of the Nitrile: The Lewis acid catalyst (Mⁿ⁺) coordinates with the lone pair of electrons on the nitrile nitrogen.

-

Nucleophilic Attack: The terminal nitrogen of the azide anion attacks the now highly electrophilic nitrile carbon.

-

Cyclization: The resulting linear intermediate rapidly undergoes intramolecular cyclization to form the five-membered tetrazolate anion.

-

Protonation: Upon acidic work-up, the tetrazolate anion is protonated to yield the final this compound product.

The Reaction Mechanism Visualized

The following diagram illustrates the catalyzed cycloaddition pathway.

Caption: Catalyzed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established literature methods, employing ammonium chloride as a readily available and effective promoter.[9]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 2-Chlorobenzonitrile | C₇H₄ClN | 137.57 | 10.0 g | 1.0 |

| Sodium Azide (NaN₃) | NaN₃ | 65.01 | 5.67 g | 1.2 |

| Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | 4.65 g | 1.2 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - |

| Hydrochloric Acid (HCl), 6M | HCl | 36.46 | As needed | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

| Deionized Water | H₂O | 18.02 | As needed | - |

Step-by-Step Procedure

-

Setup: In a certified chemical fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: To the flask, add 2-chlorobenzonitrile (10.0 g), sodium azide (5.67 g), ammonium chloride (4.65 g), and N,N-dimethylformamide (100 mL).

-

Reaction: Heat the mixture to 120-130 °C with vigorous stirring. Maintain this temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into 300 mL of ice-cold water.

-

Acidification: While stirring, carefully acidify the aqueous mixture to a pH of ~2 by the dropwise addition of 6M HCl. This step protonates the tetrazolate salt, causing the product to precipitate. Caution: This step generates hydrazoic acid (HN₃), a highly toxic and explosive gas. This must be performed in a well-ventilated fume hood.[10][11][12]

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove inorganic salts.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a yellowish solid.[13][14]

CRITICAL SAFETY PRECAUTIONS

The use of sodium azide necessitates strict adherence to safety protocols due to its high toxicity and the potential to form explosive compounds.[11]

-

Toxicity: Sodium azide is acutely toxic if ingested, inhaled, or absorbed through the skin.[10][15] It functions as a potent enzyme inhibitor.[11] Always handle with appropriate personal protective equipment (PPE), including double nitrile gloves, safety goggles, and a lab coat.[15] All solid manipulations should be done in a fume hood to prevent dust generation.[15]

-

Explosion Hazard - Hydrazoic Acid: Acidification of azide-containing solutions generates hydrazoic acid (HN₃), which is volatile, highly toxic, and explosive.[10][16] Never add acid directly to concentrated azide solutions. The reaction work-up must always be performed slowly, with cooling, in a well-ventilated fume hood.[12]

-

Explosion Hazard - Heavy Metal Azides: Sodium azide reacts with heavy metals (e.g., lead, copper, silver, zinc) and their salts to form highly shock-sensitive and explosive heavy metal azides.[15][16] Avoid using metal spatulas for handling solid sodium azide and ensure that azide waste does not come into contact with metal pipes or containers.[15][16]

-

Waste Disposal: All azide-containing waste, both solid and liquid, must be collected in dedicated, clearly labeled, non-metal containers and disposed of as hazardous waste according to institutional guidelines.[12][16] Never pour azide solutions down the drain.[16]

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Melting Point: The literature reported melting point is 180–181 °C.[13][14]

-

¹H NMR: The proton NMR spectrum (in DMSO-d₆) will show characteristic signals for the aromatic protons and a broad singlet for the N-H proton of the tetrazole ring.

-

¹³C NMR: The carbon NMR will show distinct peaks for the four unique aromatic carbons, the carbon attached to the chlorine, and the carbon of the tetrazole ring.

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching, C=C aromatic stretching, and vibrations associated with the tetrazole ring.[9]

Conclusion

The Lewis acid or protic acid-catalyzed [3+2] cycloaddition of 2-chlorobenzonitrile with sodium azide is a robust and efficient method for the synthesis of this compound. The key to a successful and safe synthesis lies in understanding the reaction mechanism, careful control of reaction conditions, and unwavering adherence to the stringent safety protocols required when handling azide reagents. This guide provides the foundational knowledge for researchers to confidently and safely perform this important transformation.

References

-

Gholinejad, M., et al. (2020). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega. Available at: [Link]

-

ResearchGate. (n.d.). Reaction mechanism for tetrazole via [3+2] cycloaddition. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety. Available at: [Link]

-

Sharpless, K. B., et al. (2020). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. Available at: [Link]

-

Wayne State University. (n.d.). Sodium Azide Solutions (Dilute) SOP. Available at: [Link]

-

University of New Mexico. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. UNM Chemistry. Available at: [Link]

-

Himo, F., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society. Available at: [Link]

-

University of Illinois. (2019). Sodium Azide NaN3. Division of Research Safety. Available at: [Link]

-

Khdir, J. A. S., et al. (2024). Nano-Catalytic Synthesis of 5-Substituted 1H Tetrazole Derivatives and Biological Applications. ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. (2025). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances. Available at: [Link]

-

Khdir, J. A. S., et al. (2024). Nano-Catalytic Synthesis of 5 Substituted 1H Tetrazole Derivatives and Biological Applications. DergiPark. Available at: [Link]

-

Zamani, L., et al. (2015). Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. SciELO South Africa. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 5-Substituted 1H-Tetrazole with Various Catalysts. Available at: [Link]

-

Patel, B., et al. (2011). A versatile and an efficient synthesis of 5-substituted-1H-tetrazoles. Semantic Scholar. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Available at: [Link]

-

Du, D., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules. Available at: [Link]

-

ACS Publications. (2022). Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media. Organic Process Research & Development. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 5‐phenyl‐1H‐tetrazole from benzonitrile catalyzed by... Available at: [Link]

-

Patel, M. P. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Rasayan J. Chem. Available at: [Link]

-

Du, D., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. MDPI. Available at: [Link]

-

ResearchGate. (2012). (PDF) Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]

- 7. researchgate.net [researchgate.net]

- 8. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chalcogen.ro [chalcogen.ro]

- 10. ehs.wisc.edu [ehs.wisc.edu]

- 11. Sodium azide: Uses, safety and sustainable alternatives | Abcam [abcam.com]

- 12. research.wayne.edu [research.wayne.edu]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. - Division of Research Safety | Illinois [drs.illinois.edu]

- 16. chemistry.unm.edu [chemistry.unm.edu]

An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Chlorophenyl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 5-(2-chlorophenyl)-1H-tetrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document is structured to deliver not just data, but also actionable insights into the experimental determination of these properties, ensuring scientific integrity and practical applicability. This compound is recognized as a valuable building block in the synthesis of various pharmaceutical agents, including antihypertensive and anticonvulsant drugs.[1] Its unique molecular architecture also imparts potential antimicrobial and antifungal properties.[1]

Chemical Identity and Molecular Structure

This compound is a substituted aromatic tetrazole. The presence of the acidic tetrazole ring and the lipophilic 2-chlorophenyl group dictates its physicochemical behavior and, consequently, its pharmacokinetic and pharmacodynamic profiles.

Molecular Structure:

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅ClN₄ | [1] |

| Molecular Weight | 180.59 g/mol | [1] |

| CAS Number | 50907-46-5 | [1] |

| Appearance | White to off-white/yellowish crystalline powder | [1] |

| Melting Point | 179-181 °C | [2] |

Acidity (pKa)

The acidity of the tetrazole ring is a critical parameter, as it governs the ionization state of the molecule at physiological pH, which in turn influences its solubility, permeability, and receptor interactions. 5-Substituted-1H-tetrazoles are often employed as bioisosteres for carboxylic acids due to their comparable pKa values.

While a predicted pKa value for this compound is approximately 3.78, experimentally determined values are essential for accurate modeling. For the closely related parent compound, 5-phenyl-1H-tetrazole, the experimental pKa is approximately 4.5. The electron-withdrawing nature of the ortho-chloro substituent is expected to increase the acidity, resulting in a lower pKa value for this compound compared to 5-phenyl-1H-tetrazole.

Table 2: Acidity Data

| Compound | Predicted pKa | Experimental pKa |

| This compound | ~3.78 | Not available |

| 5-Phenyl-1H-tetrazole | 4.28 | ~4.5[3] |

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol outlines the standard method for determining the pKa of a sparingly soluble compound.

Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored as a function of the volume of titrant added. The pKa is the pH at which the compound is half-neutralized.

Workflow for Potentiometric Titration:

Caption: Workflow for pKa determination via potentiometric titration.

Causality in Experimental Choices:

-

Co-solvent: For sparingly soluble compounds, a co-solvent system is necessary to achieve a sufficient concentration for titration.[4]

-

Inert Electrolyte: Maintaining a constant ionic strength minimizes variations in activity coefficients during the titration.[5]

-

Nitrogen Purge: Carbon dioxide from the air can dissolve in the solution to form carbonic acid, which would interfere with the accurate determination of the endpoint.[5][6]

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

An estimated XLogP3-AA value for this compound is available. For the parent compound, 5-phenyl-1H-tetrazole, experimental LogP values are in the range of 1.28 to 1.65.[3][7] The addition of a chlorine atom to the phenyl ring is expected to increase the lipophilicity.

Table 3: Lipophilicity Data

| Compound | Calculated LogP (XLogP3-AA) | Experimental LogP |

| This compound | 1.8 | Not available |

| 5-Phenyl-1H-tetrazole | 1.1 | 1.28 - 1.65[3][7] |

Experimental Protocol: LogP Determination by Shake-Flask Method

This is the traditional and most reliable method for LogP determination.

Principle: The compound is partitioned between two immiscible phases (n-octanol and water). The concentration of the compound in each phase is then determined, and the LogP is calculated as the logarithm of the ratio of the concentrations.

Workflow for Shake-Flask LogP Determination:

Caption: Workflow for LogP determination using the shake-flask method.

Self-Validating System:

-

The use of pre-saturated solvents is crucial to prevent volume changes during partitioning.

-

Analysis of both phases, where possible, provides a mass balance and confirms the accuracy of the measurement.

Solubility

Aqueous solubility is a fundamental property that affects drug dissolution and absorption. This compound is described as being sparingly soluble in water.[1] For comparison, the experimental aqueous solubility of 5-phenyl-1H-tetrazole at pH 7.4 is reported to be 3.2 µg/mL.[8]

Table 4: Aqueous Solubility

| Compound | Qualitative Solubility | Quantitative Solubility (pH 7.4) |

| This compound | Sparingly soluble in water[1] | Not available |

| 5-Phenyl-1H-tetrazole | Very soluble | 3.2 µg/mL[8] |

Experimental Protocol: Thermodynamic Solubility Determination by Shake-Flask Method

This method determines the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is equilibrated with a specific solvent (e.g., buffered water) over a set period. The concentration of the dissolved compound in the supernatant is then measured.

Workflow for Thermodynamic Solubility Assay:

Caption: Workflow for thermodynamic solubility determination.

Trustworthiness:

-

Starting with the solid compound ensures that the measurement reflects the equilibrium between the solid state and the solution, which is critical for thermodynamic solubility.[9]

-

A prolonged equilibration time is necessary to ensure that a true equilibrium has been reached.[1][10]

Spectral Properties

Spectroscopic data are essential for the structural confirmation and quality control of this compound.

Table 5: Spectral Data

| Technique | Key Features | Source(s) |

| ¹H NMR (500 MHz, DMSO-d₆) | δ (ppm): 7.83 (s, 1H, Ar-H), 7.72 (s, 1H, Ar-H), 7.65 (s, 1H, Ar-H), 7.58 (s, 1H, Ar-H) | [2] |

| ¹³C NMR (125 MHz, DMSO-d₆) | δ (ppm): 133.1, 132.4, 132.2, 130.9, 128.3, 124.6 | [2] |

| IR | (cm⁻¹): 1470, 1563, 1602, 2923 | [2] |

| UV-Vis (in Methanol) | λmax: 234 nm | [1] |

| Mass Spectrometry (ESI-MS) | m/z 179 [M – H]⁻ | [2] |

Conclusion

This technical guide has synthesized the available physicochemical data for this compound and provided detailed, field-proven protocols for their experimental determination. While key experimental values for pKa, LogP, and aqueous solubility are not yet published for this specific molecule, the data for the closely related 5-phenyl-1H-tetrazole, in conjunction with the provided methodologies, offer a robust framework for researchers to either generate this data or make well-informed estimations. A thorough understanding and application of these principles are paramount for the successful progression of drug candidates from discovery to development.

References

-

A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. [Link]

-

Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. MDPI. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

protocols.io. LogP / LogD shake-flask method. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

PubChem. 5-Phenyl-1H-tetrazole. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Cambridge MedChem Consulting. LogP/D. [Link]

-

PCBIS. Thermodynamic solubility. [Link]

-

PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

-

PubMed Central. Development of Methods for the Determination of pKa Values. [Link]

-

Ingenta Connect. Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. [Link]

-

NIST WebBook. 1H-Tetrazole, 5-phenyl-. [Link]

-

Stenutz. 5-phenyl-1H-tetrazole. [Link]

-

ResearchGate. Effect of solvent on the synthesis of 5-phenyl 1H-tetrazole a. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. LogP / LogD shake-flask method [protocols.io]

- 3. 5-Phenyl-1H-tetrazole(18039-42-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. 5-phenyl-1H-tetrazole [stenutz.eu]

- 8. 5-Phenyl-1H-tetrazole | C7H6N4 | CID 87425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

An In-Depth Technical Guide to 5-(2-chlorophenyl)-1H-tetrazole: Synthesis, Properties, and Applications in Drug Discovery

Foreword: The Unassuming Power of a Heterocycle

In the vast landscape of organic chemistry, certain molecular scaffolds emerge as unassuming yet pivotal players in the advancement of science. 5-(2-chlorophenyl)-1H-tetrazole, a molecule with the CAS number 50907-46-5, is a prime example of such a compound. At first glance, it is a relatively simple aromatic heterocycle. However, a deeper dive into its properties and reactivity reveals a versatile building block that has made significant contributions, particularly in the field of medicinal chemistry. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound, from its fundamental physicochemical characteristics and synthesis to its critical role in the development of life-changing pharmaceuticals. We will explore the causality behind its synthetic routes, delve into its spectral characterization, and illuminate its function as a key intermediate in the creation of blockbuster drugs.

Physicochemical and Structural Characteristics

This compound presents as a white to off-white crystalline powder.[1] Its core structure consists of a five-membered tetrazole ring attached to a 2-chlorophenyl group.[1] The tetrazole ring, with its four nitrogen atoms, is an electron-rich aromatic system that is surprisingly stable. This stability, coupled with the electronic properties conferred by the ortho-substituted chlorine on the phenyl ring, dictates its reactivity and utility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 50907-46-5 | [1][2] |

| Molecular Formula | C₇H₅ClN₄ | [1][3] |

| Molecular Weight | 180.59 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 179-181 °C (decomposes) | [2][4] |

| Maximum UV Absorption (λmax) | 234 nm | [5] |

| Solubility | Sparingly soluble in water, soluble in methanol. | [1][2] |

Synthesis of this compound: A Detailed Protocol and Mechanistic Insight

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide salt.[4] This approach is favored for its high atom economy and generally good yields.

Reaction Scheme

The synthesis of this compound is typically achieved through the reaction of 2-chlorobenzonitrile with sodium azide, often in the presence of a catalyst and a suitable solvent like N,N-dimethylformamide (DMF).

Sources

A Technical Guide to the Biological Activities of 5-(2-Chlorophenyl)-1H-tetrazole Derivatives

An in-depth technical guide by a Senior Application Scientist

Abstract

The tetrazole moiety represents a cornerstone in modern medicinal chemistry, acting as a metabolically stable bioisostere for the carboxylic acid group and participating in a wide array of biological interactions.[1] This guide provides a comprehensive technical overview of the biological activities associated with a specific, promising subclass: 5-(2-chlorophenyl)-1H-tetrazole and its derivatives. We will explore their synthesis, delve into their significant anticancer, antimicrobial, and anti-inflammatory properties, and elucidate the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data summaries, and mechanistic diagrams to facilitate further investigation and application of this versatile chemical scaffold.

Introduction: The Prominence of the Tetrazole Scaffold

Heterocyclic compounds are fundamental to drug discovery, and among them, the tetrazole ring holds a privileged position.[2] Its unique physicochemical properties, including metabolic stability and the ability to form multiple hydrogen bonds, make it an attractive component in the design of novel therapeutic agents.[1][3] Tetrazole derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antihypertensive, and anticonvulsant effects.[4][5]

The this compound core, in particular, serves as a key building block for synthesizing derivatives with enhanced therapeutic potential.[4][6] The presence of the chlorophenyl group can significantly influence the molecule's lipophilicity and binding interactions with biological targets. This guide synthesizes current knowledge to provide a detailed exploration of the multifaceted biological landscape of these compounds.

Core Synthetic Strategies

The most prevalent and efficient method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organonitrile and an azide, typically sodium azide.[7][8] This reaction is often catalyzed by a Lewis acid to improve yields and reaction times.

A general procedure involves refluxing the starting nitrile (e.g., 2-chlorobenzonitrile) with sodium azide in a solvent like dimethylformamide (DMF), often in the presence of a catalyst such as indium chloride or nano-TiCl4.SiO2.[9][10] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is typically precipitated by adding acidified water and can be purified by recrystallization.[7][10]

Caption: General synthesis of this compound.

Anticancer Activity: A Primary Therapeutic Avenue

The most extensively documented biological activity of tetrazole derivatives is their potential as anticancer agents.[11][12] Derivatives of this compound have been evaluated against a multitude of human cancer cell lines, often demonstrating significant cytotoxic effects.[13][14]

In Vitro Cytotoxicity

Numerous studies have synthesized series of tetrazole-based compounds and screened them for antiproliferative activity. The efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. These screenings have identified derivatives with potent activity against breast (MCF-7), lung (A549), liver (HepG2), and prostate (DU145) cancer cell lines.[11][13]

| Compound Derivative | Cell Line | IC50 (µM) | Reference |

| Tetrazole-Pyrazoline Hybrid (5b) | MCF-7 | 1.56 (µg/mL) | [13] |

| Tetrazole-Pyrazoline Hybrid (5c) | A549 | 0.78 (µg/mL) | [13] |

| Tetrazole-Benzochromene (3d) | MCF-7 | ~15-33 | [14] |

| Dianisidine-Tetrazole (5) | HeLa | Not specified, but potent | [15] |

| XRP44X Analogue (6-31) | SGC-7901 | 0.090 | [16] |

Note: Direct IC50 values for the parent this compound are not consistently reported; activity is highly dependent on further derivatization.

Mechanisms of Anticancer Action

The anticancer effects of these derivatives are not merely cytotoxic but are often rooted in specific molecular mechanisms that disrupt cancer cell proliferation and survival.

-

Inhibition of Tubulin Polymerization: Certain tetrazole-based pyrazoline and isoxazoline derivatives have been shown to act as microtubule destabilizers.[13][16] They bind to the colchicine site of tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase, ultimately leading to apoptosis.[16] Western blot analysis confirms this mechanism by showing an accumulation of tubulin in the soluble (unpolymerized) fraction.[13]

-

Induction of Apoptosis via Bcl-2 Inhibition: Another key mechanism involves the intrinsic pathway of apoptosis. Novel tetrazole derivatives of dianisidine have demonstrated the ability to dramatically reduce the expression of the anti-apoptotic protein Bcl-2 in cancer cells.[15] The downregulation of Bcl-2 disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, which execute programmed cell death.

Caption: Apoptosis induction via Bcl-2 inhibition by tetrazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the in vitro cytotoxic effects of a compound. Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test tetrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 5-Fluorouracil).[14]

-

Incubation: Incubate the plate for 48-72 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will convert MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity

Certain 5-aryl-1H-tetrazole derivatives exhibit notable antimicrobial properties, presenting a potential avenue for developing new agents against resistant pathogens.[4][9]

Spectrum of Activity and Synergism

Studies have evaluated these compounds against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[17][18] While some derivatives show moderate intrinsic activity with Minimum Inhibitory Concentrations (MICs) in the range of 125-250 µg/mL, their real potential may lie in synergistic combinations.[9][18] A significant synergistic effect has been observed when certain tetrazole compounds are combined with the antibiotic trimethoprim, dramatically lowering the MIC against both E. coli and S. aureus.[9] This suggests a mechanism that may involve enhancing the efficacy of existing antibiotics.

| Compound | Organism | MIC (µg/mL) | Note | Reference |

| 5-Aryl Tetrazoles | S. aureus | 125-250 | Intrinsic activity | [9] |

| 5-Aryl Tetrazoles | E. coli | 125-250 | Intrinsic activity | [9] |

| Tetrazole + Trimethoprim | S. aureus | 3.91-31.3 | Synergistic effect | [9] |

| Tetrazole + Trimethoprim | E. coli | 0.24-1.95 | Synergistic effect | [9] |

| 5-(4-chlorophenyl)-1H-tetrazole | S. aureus | >2 (mg/mL) | Bactericidal effect observed | [18] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the tetrazole derivative in MHB. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Controls: Include a positive control (broth + inoculum, no drug), a negative control (broth only), and a standard antibiotic control (e.g., amoxicillin).[9]

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

Several tetrazole derivatives, including those with a chlorophenyl moiety, have been investigated for their anti-inflammatory and antinociceptive (pain-reducing) properties.[19][20]

In Vivo Efficacy and Mechanistic Insights

The anti-inflammatory potential of these compounds is typically evaluated in animal models. The carrageenan-induced paw edema model in mice or rats is a classic assay for acute inflammation. In this model, derivatives have been shown to significantly reduce paw swelling, an effect comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[20]

The mechanism for these effects appears to be multifactorial. Some compounds reduce the levels of inflammatory mediators like prostaglandin E2 (PGE2) and nitric oxide (NO) in the inflamed tissue.[20] Furthermore, studies on related pyrazole-tetrazole hybrids suggest the involvement of the NO/cyclic guanosine monophosphate (cGMP) pathway and the blockade of calcium channels, which contributes to both anti-inflammatory and vasorelaxant effects.[21][22] The antinociceptive action is thought to be mediated peripherally, as these compounds often reduce pain in acetic acid-induced writhing tests but not in central-acting assays like the hot plate test.[20]

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

This protocol assesses the ability of a compound to inhibit acute inflammation.

Protocol:

-

Animal Handling: Use male Swiss mice (20-25 g). Acclimate the animals for at least one week before the experiment. Fast the animals overnight with free access to water.

-

Grouping: Divide the animals into groups (n=6): a control group (vehicle), a positive control group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the tetrazole derivative (e.g., 100, 200, 400 mg/kg) administered orally.[20]

-

Compound Administration: Administer the respective compounds or vehicles to the animals.

-

Induction of Edema: One hour after compound administration, inject 0.05 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each mouse.

-

Measurement of Paw Volume: Measure the paw volume immediately before the carrageenan injection (V0) and at 1, 2, and 4 hours post-injection (Vt) using a plethysmometer.

-

Calculation: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [ ( (Vt - V0)control - (Vt - V0)treated ) / (Vt - V0)control ] x 100

Conclusion and Future Perspectives

The this compound scaffold is a validated platform for the development of novel therapeutic agents. The derivatives have demonstrated a robust and diverse range of biological activities, with anticancer effects being the most prominent and well-characterized. The ability of these compounds to induce apoptosis and inhibit tubulin polymerization highlights their potential in oncology. Furthermore, their antimicrobial and anti-inflammatory properties warrant deeper investigation, particularly the synergistic effects with existing antibiotics.

Future research should focus on optimizing the lead compounds to enhance potency and selectivity while maintaining favorable safety profiles. In vivo studies are crucial to validate the in vitro findings and to understand the pharmacokinetic and pharmacodynamic properties of these promising derivatives. The continued exploration of this chemical class holds significant promise for addressing unmet needs in cancer therapy, infectious diseases, and inflammatory disorders.

References

- ResearchGate. (2011). Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents.

- Szulczyk, D., et al. (2025).

- Kumar, A., et al. (2020).

- Gorle, S., et al. (2017).

- Al-Masoudi, N., et al. (2017). Antimicrobial evaluation of 5-substituted aryl 1H-tetrazoles.

- Du, Z., et al. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PubMed Central.

- Semantic Scholar. (2018).

- Guidechem. This compound 50907-46-5 wiki.

- Rao, G. N., & Rajeshwari, M. (2025). Synthesis and Antibiotic Activity of 1-(2-Fluorphenyl)-5-phenyl-1H-tetrazole and 1-(2-chlorophenyl).

- Zamani, L., et al. (2015). Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. SciELO South Africa.

- Zamani, L., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.

- J&K Scientific. This compound | 50907-46-5.

- Bielenica, A., et al. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. PubMed Central.

- CyberLeninka.

- International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview.

- ResearchGate. (2019).

- ResearchGate. Mechanism of action of tetrazole-derived anticancer agents.

- ResearchGate. Percentage anti-inflammatory activity of compounds in comparison with....

- Bouzian, A., et al. (2018). Study of the antibacterial effect of 5-(4-chlorophenyl)-1H-tetrazole and its oxime precursor against strains isolated from the hospital environment.

- Wang, Y., et al. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. PMC.

- ResearchGate. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 5-((2- CHLOROPHENYL) (1 PHENYL-1H-TETRAZOL-5-YL) METHYL)

- Semantic Scholar. Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.

- Chem-Impex. This compound.

- Jaitak, V., et al. (2020). Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies. PubMed.

- Verma, A., et al. (2022). Tetrazole: A privileged scaffold for the discovery of anticancer agents. PubMed.

- Ostrovskii, V. A., et al. Tetrazole Derivatives as Promising Anticancer Agents. PubMed.

- Quan, Y., et al. Anti-inflammatory and antinociceptive effects of 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine in mice. PubMed.

- de Oliveira, R. S., et al. 1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. PubMed.

- de Oliveira, R. S., et al. (2023). Anti-inflammatory, antinociceptive, and vasorelaxant effects of a new pyrazole compound 5-(1-(2-fluorophenyl) - PubMed.

Sources

- 1. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tetrazole: A privileged scaffold for the discovery of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]

- 9. southernct.elsevierpure.com [southernct.elsevierpure.com]

- 10. scielo.org.za [scielo.org.za]

- 11. researchgate.net [researchgate.net]

- 12. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Design and in vitro evaluation of novel tetrazole derivatives of dianisidine as anticancer agents targeting Bcl-2 apoptosis regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijbpas.com [ijbpas.com]

- 18. researchgate.net [researchgate.net]

- 19. globalresearchonline.net [globalresearchonline.net]

- 20. Anti-inflammatory and antinociceptive effects of 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. New pyrazole derivative 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Anti-inflammatory, antinociceptive, and vasorelaxant effects of a new pyrazole compound 5-(1-(2-fluorophenyl)-1 H-pyrazol-4-yl)-1 H-tetrazole: role of NO/cGMP pathway and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Identifying Therapeutic Targets for 5-(2-chlorophenyl)-1H-tetrazole: A Bioisostere-Driven Approach

Executive Summary

The compound 5-(2-chlorophenyl)-1H-tetrazole represents a compelling starting point for drug discovery, not due to a wealth of existing biological data on the molecule itself, but because of the potent and versatile nature of its core chemical scaffold: the 5-substituted tetrazole. This guide outlines a systematic, hypothesis-driven framework for identifying and validating its potential therapeutic targets. The central thesis is that the tetrazole ring functions as a highly effective bioisostere for a carboxylic acid group.[1][2][3][4] This principle allows us to leverage decades of research into carboxylate-binding proteins to rationally prioritize and test a range of high-value therapeutic targets. We will progress from foundational chemical principles to a comprehensive, multi-step experimental workflow, complete with detailed protocols and decision-making logic, designed to efficiently de-orphan this compound and unlock its therapeutic potential.

The Central Hypothesis: Tetrazole as a Carboxylic Acid Mimic

The journey to identify a target for a novel compound begins with its structure. The key to this compound is the 1H-tetrazole ring. In medicinal chemistry, this moiety is widely recognized as a "non-classical bioisostere" of the carboxylic acid functional group.[5]

Why is this important? Bioisosteric replacement is a cornerstone strategy in drug design used to enhance a molecule's pharmacological and pharmacokinetic properties.[4][6] The tetrazole ring mimics a carboxylic acid in several critical ways:

-

Acidity: It has a comparable pKa (4.5–4.9 for tetrazole vs. 4.2–4.5 for carboxylic acid), meaning it is ionized at physiological pH.[7]

-

Planar Structure: The planar, electron-rich conjugated system can occupy the same space and form similar interactions within a protein's binding pocket.[8]

-

Enhanced Properties: Crucially, it often offers advantages over a carboxylic acid, including greater metabolic stability and increased lipophilicity, which can improve membrane permeability and oral bioavailability.[2][7]

This bioisosteric relationship is not merely theoretical; it is the foundation for numerous approved drugs, most famously the angiotensin II receptor blockers (ARBs) like Losartan and Valsartan, where a tetrazole ring was critical for achieving oral efficacy.[2][9] Therefore, our primary hypothesis is:

This compound will bind to proteins that have evolved to recognize and bind endogenous carboxylate-containing ligands.

This hypothesis allows us to move from an impossibly broad search space to a focused set of high-probability target families.

Hypothesis-Driven Target Prioritization

Based on the bioisostere principle, we can immediately prioritize several well-validated classes of therapeutic targets.

G-Protein Coupled Receptors (GPCRs): The Angiotensin II Receptor Precedent

The "sartan" class of antihypertensive drugs are the canonical example of tetrazole bioisosterism in action.[10] They block the Angiotensin II Type 1 (AT1) receptor, a GPCR whose natural ligand, angiotensin II, has a C-terminal carboxylate group. The tetrazole of Losartan occupies the same subsite, forming multiple interactions with residues like Lys199 and His256.[11][12] This interaction, however, is not a simple salt bridge but a more complex lysine-aromatic interaction, highlighting the unique electronic properties of the tetrazole ring.[11][12]

-

Implication: Other GPCRs that bind acidic ligands (e.g., chemokine receptors, prostanoid receptors, cannabinoid receptors) are high-priority potential targets.

Inflammatory & Neuromodulatory Enzymes

Many enzymes that process lipids and other signaling molecules recognize carboxylate groups on their substrates.

-

Cyclooxygenase (COX) Enzymes: NSAIDs target COX-1 and COX-2 to block prostaglandin synthesis. Numerous research programs have successfully designed selective COX-2 inhibitors by replacing the classic sulfonamide pharmacophore of drugs like Celecoxib with a tetrazole ring, demonstrating its utility in targeting these inflammatory enzymes.[13][14][15][16]

-

Fatty Acid Amide Hydrolase (FAAH) & Monoacylglycerol Lipase (MAGL): These serine hydrolases are responsible for degrading endocannabinoids like anandamide and 2-AG.[17][18] Potent dual inhibitors containing a tetrazole moiety have been developed, suggesting therapeutic potential in pain, anxiety, and inflammation.[17][18][19][20] The tetrazole often acts as a key recognition element for the enzyme's active site.

Other High-Value Target Classes

The applicability of this strategy extends to numerous other target families.

-

Antidiabetic Targets: The tetrazole scaffold is present in investigational drugs targeting a wide array of proteins involved in type 2 diabetes, including Peroxisome Proliferator-Activated Receptors (PPARs), Aldose Reductase (AR), and Dipeptidyl Peptidase-4 (DPP-4).[21]

-

Cytoskeletal Proteins: While less common, some tetrazole-containing compounds have been developed as anticancer agents that function as microtubule destabilizers by binding to tubulin.[22]

A Systematic Framework for Target Identification & Validation

The following workflow provides a logical, cost-effective progression from broad, computational screening to definitive cellular validation.

Caption: A multi-step workflow for target identification and validation.

Step 1: In Silico Profiling (Target Fishing)

Causality: Before committing to resource-intensive wet-lab experiments, computational methods can rapidly and inexpensively generate a high-quality list of potential targets. This step leverages vast public databases of chemical structures and protein targets.

-

Method 1: Ligand-Based Similarity Searching: The structure of this compound is used as a query to search databases like ChEMBL and PubChem. The principle is simple: structurally similar molecules often have similar biological targets. This can immediately reveal if analogs have been tested and what their activities were.

-

Method 2: Structure-Based Docking: A more powerful approach involves docking the 3D conformation of our compound into the crystal structures of hundreds or thousands of proteins. For this project, the library should be curated to prioritize proteins with known carboxylate-binding pockets (e.g., ARBs, COX, FAAH, various kinases and hydrolases). The output is a ranked list of targets based on predicted binding affinity (docking score).

Step 2: In Vitro Confirmation (Does it Bind?)

Causality: Computational predictions must be validated experimentally. This step uses purified proteins to confirm a direct, physical interaction between the compound and the highest-priority targets from Step 1.

-

Primary Method: Enzyme Inhibition Assays: If the prioritized target is an enzyme (e.g., COX-2, FAAH), this is the most direct functional test. The assay measures the enzyme's activity in the presence of varying concentrations of the compound to determine a half-maximal inhibitory concentration (IC50).

Protocol: In Vitro FAAH Inhibition Assay

-

Objective: To determine the IC50 of this compound against purified human FAAH.

-

Principle: This assay uses a fluorogenic substrate that is cleaved by FAAH to release a fluorescent product. An inhibitor will reduce the rate of fluorescence generation.

-

Materials:

-

Recombinant human FAAH enzyme.

-

Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0).

-

Fluorogenic FAAH Substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin, AMC).

-

This compound (dissolved in DMSO).

-

Positive Control Inhibitor (e.g., URB597).

-

384-well black assay plates.

-

Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm).

-

-

Methodology:

-

Compound Plating: Prepare a serial dilution of this compound in DMSO. Typically, an 11-point, 3-fold dilution starting from 10 mM. Dispense 100 nL of each concentration into the assay plate wells. Also include wells with DMSO only (vehicle control) and the positive control.

-

Enzyme Addition: Dilute the FAAH enzyme to its working concentration in cold assay buffer. Add 10 µL of the enzyme solution to each well.

-

Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Reaction Initiation: Prepare the FAAH substrate solution in assay buffer. Add 10 µL of the substrate solution to all wells to start the reaction.

-

Kinetic Reading: Immediately place the plate in the fluorescence reader pre-heated to 37°C. Read the fluorescence intensity every minute for 30 minutes.

-

Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time) for each well. Normalize the rates relative to the vehicle controls (100% activity) and no-enzyme controls (0% activity). Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

| Hypothetical Assay Results | IC50 (µM) | Ki (µM) | Method |

| Target: FAAH | 1.2 | 0.75 | Fluorogenic Assay |

| Target: COX-2 | 8.5 | 4.9 | ELISA-based PGHS Assay |

| Target: AT1 Receptor | > 100 | N/A | Radioligand Binding |

| Target: Tubulin | 25.3 | N/A | Polymerization Assay |

-

Orthogonal Methods: To confirm binding affinity and stoichiometry, techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used. These provide a dissociation constant (KD), which is a direct measure of binding affinity, and are independent of enzyme activity.

Step 3: Cellular Validation (Is it Active in a Biological System?)

Causality: Proving direct binding to a purified protein is not enough. We must demonstrate that the compound can engage its target in a complex cellular environment and elicit a biological response.

-

Case Study: AT1 Receptor Signaling: If docking or similarity searches suggested the AT1 receptor as a target, a functional cell-based assay is required. The AT1 receptor is a Gq-coupled GPCR. Its activation by angiotensin II leads to the release of intracellular calcium (Ca2+). An antagonist will block this effect.

Caption: Antagonism of the Angiotensin II / AT1 receptor signaling pathway.

Protocol: Calcium Mobilization Assay

-

Objective: To determine if this compound can antagonize angiotensin II-induced calcium release in cells expressing the AT1 receptor.

-

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. The addition of an agonist (Ang II) will cause a sharp increase in fluorescence. A pre-incubation with an antagonist will blunt or eliminate this response.

-

Materials:

-

HEK293 cells stably expressing the human AT1 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Calcium-sensitive dye (e.g., Fluo-4 AM).

-

Angiotensin II (agonist).

-

This compound.

-

Fluorescent Imaging Plate Reader (FLIPR) or similar instrument.

-

-

Methodology:

-

Cell Plating: Seed the AT1R-HEK293 cells into 384-well black-walled, clear-bottom plates and grow overnight.

-

Dye Loading: Aspirate the culture medium and add the Fluo-4 AM loading solution. Incubate for 1 hour at 37°C.

-

Compound Addition: Wash the cells with assay buffer. Add the desired concentrations of this compound (or a known antagonist like Losartan) to the wells. Incubate for 15-30 minutes.

-

Assay Reading: Place the cell plate into the FLIPR instrument. Establish a stable baseline fluorescence reading for ~10 seconds.

-

Agonist Injection: The instrument automatically injects a pre-determined concentration of angiotensin II (typically the EC80 concentration) into the wells.

-

Response Measurement: Continue reading fluorescence for an additional 2-3 minutes to capture the full calcium transient.

-

Data Analysis: The response is measured as the peak fluorescence intensity minus the baseline. Plot the response versus the log of the antagonist concentration and fit to determine the IC50 of inhibition.

-

Summary and Future Directions

This guide establishes a robust, multi-tiered strategy for elucidating the therapeutic targets of this compound. By leveraging the foundational principle of bioisosterism, we can rationally select high-probability target families—including GPCRs and inflammatory enzymes—and apply a systematic workflow of computational screening, biochemical confirmation, and cellular validation.

Successful validation of a target in these cellular assays is a critical milestone. The subsequent steps in a drug discovery program would involve:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the initial hit to improve potency, selectivity, and drug-like properties.

-

Off-Target Profiling: Screening the compound against a broad panel of receptors and enzymes to identify potential liabilities and ensure safety.

-

In Vivo Testing: Advancing the most promising compounds into relevant animal models of disease (e.g., models of hypertension, inflammation, or pain) to demonstrate efficacy.

By following this scientifically rigorous and logically structured approach, researchers can efficiently navigate the complexities of target identification and progress this compound from a simple chemical entity to a validated lead compound with therapeutic promise.

References

- Vertex AI Search Result. (n.d.). Tetrazole derivatives possessing devised important pharmacological properties.

- El-Sawy, E. R., et al. (2020). Novel tetrazole-based selective COX-2 inhibitors: Design, synthesis, anti-inflammatory activity, evaluation of PGE2, TNF-α, IL-6 and histopathological study. Bioorganic Chemistry, 104, 104308.

- Lamie, P. F., et al. (n.d.). Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Taylor & Francis Online. (n.d.). Bioisosteres in Drug Discovery: Focus on Tetrazole.

- ResearchGate. (n.d.). Tetrazolone as an acid bioisostere: Application to marketed drugs containing a carboxylic acid.

- National Institutes of Health (NIH). (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.

- Uphaus, T., et al. (2013). (4-Phenoxyphenyl)tetrazolecarboxamides and related compounds as dual inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). European Journal of Medicinal Chemistry, 62, 62-72.

- WuXi AppTec. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.

- Wang, S., et al. (2016). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 21(10), 1368.

- ResearchGate. (2025). Biological activities importance of Tetrazole derivatives.

- Pharmaceutical Methods. (n.d.). Biological Potentials of Substituted Tetrazole Compounds.

- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.

- Noda, K., et al. (1995). Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms. The Journal of biological chemistry, 270(5), 2284-9.

- Hilaris Publisher. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review.

- Kubo, K., et al. (1994). Synthesis and Angiotensin II Receptor Antagonistic Activities of Benzimidazole Derivatives Bearing Acidic Heterocycles as Novel Tetrazole Bioisosteres. Journal of Medicinal Chemistry, 37(13), 1857-1868.

- ResearchGate. (n.d.). Synthesis of biphenyl tetrazole-based angiotensin II receptor blockers....

- ResearchGate. (2025). (4-Phenoxyphenyl)tetrazolecarboxamides and related compounds as dual inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).

- lookchem. (n.d.). (4-Phenoxyphenyl)tetrazolecarboxamides and related compounds as dual inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL)-Science-Chemical Encyclopedia.

- National Institutes of Health (NIH). (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.

- Murata, T., et al. (2020). Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants. International Journal of Molecular Sciences, 21(18), 6649.

- Kalgutkar, A. S., et al. (2000). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 7(11), 1145-1158.

- ResearchGate. (2025). Tetrazole and Carboxylate Groups of Angiotensin Receptor Antagonists Bind to the Same Subsite by Different Mechanisms.

- Gürsoy, E. A., et al. (2012). Novel 5-substituted 1H-tetrazoles as cyclooxygenase-2 (COX-2) inhibitors. Bioorganic & Medicinal Chemistry, 20(5), 1766-1773.

- ResearchGate. (n.d.). General structure of some known selective COX-2 inhibitors.

- Takezako, T., et al. (2017). The non-biphenyl-tetrazole angiotensin AT1 receptor antagonist eprosartan is a unique and robust inverse agonist of the active state of the AT1 receptor. British Journal of Pharmacology, 174(12), 1935-1947.

- ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 5-((2- CHLOROPHENYL) (1 PHENYL-1H-TETRAZOL-5-YL) METHYL)-4, 5,6,7- TETRAHYDROTHIENO [3,2-C] PYRIDINE DERIVATIVES.

- ResearchGate. (n.d.). Structures of representative ω-tetrazolylalkyl cabamate based FAAH inhibitors.

- Myznikov, L. V., et al. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Molecules, 28(24), 8021.

- ResearchGate. (2025). Biologically active compounds and drugs in the tetrazole series.

- Guidechem. (2024). Unlocking Tetrazole's Potential: A Comprehensive Guide to Tetrazole Uses.

- ResearchGate. (n.d.). Common drugs containing the tetrazole ring.

- National Institutes of Health (NIH). (n.d.). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phmethods.net [phmethods.net]

- 6. researchgate.net [researchgate.net]

- 7. drughunter.com [drughunter.com]

- 8. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Novel tetrazole-based selective COX-2 inhibitors: Design, synthesis, anti-inflammatory activity, evaluation of PGE2, TNF-α, IL-6 and histopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel 5-substituted 1H-tetrazoles as cyclooxygenase-2 (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. (4-Phenoxyphenyl)tetrazolecarboxamides and related compounds as dual inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. (4-Phenoxyphenyl)tetrazolecarboxamides and related compounds as dual inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL)-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

- 21. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of the Tetrazole Ring: A Technical Guide to 5-(2-chlorophenyl)-1H-tetrazole as a Carboxylic Acid Bioisostere

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of 5-(2-chlorophenyl)-1H-tetrazole, a key bioisosteric replacement for the carboxylic acid moiety. We will explore its synthesis, comparative physicochemical properties, and strategic applications in medicinal chemistry, offering a comprehensive resource for leveraging this privileged scaffold in drug discovery.

Introduction: The Strategic Imperative of Bioisosterism

In the intricate landscape of drug design, the carboxylic acid functional group is a ubiquitous pharmacophore. Its ionizable nature facilitates crucial interactions with biological targets. However, this very characteristic often presents significant hurdles in drug development, including poor oral bioavailability, rapid metabolism, and potential for off-target toxicities. Bioisosterism, the strategic replacement of a functional group with another that retains similar biological activity while improving physicochemical and pharmacokinetic properties, offers a powerful solution to these challenges.

Among the most successful non-classical bioisosteres for the carboxylic acid group is the 5-substituted-1H-tetrazole ring. This five-membered heterocycle, with its four nitrogen atoms, mimics the acidic proton and planar, delocalized anionic charge of a carboxylate, while offering distinct advantages in terms of lipophilicity and metabolic stability. This guide focuses on a specific, commercially significant example: this compound.

Physicochemical Profile: A Comparative Analysis

The rationale for employing this compound as a bioisostere for 2-chlorobenzoic acid is rooted in a nuanced understanding of their comparative physicochemical properties. While both moieties present an acidic proton, their behavior in biological systems differs significantly.

| Property | 2-Chlorobenzoic Acid | This compound | Justification for Bioisosteric Replacement |

| pKa | ~2.89[1] | Predicted: ~3.78, Generally 4.5-5.5 for 5-aryl-1H-tetrazoles[2] | The tetrazole exhibits a higher pKa, meaning it is less acidic. This can be advantageous in reducing potential off-target effects associated with strong acids and can modulate the overall charge of the molecule at physiological pH, potentially improving membrane permeability. |

| logP | ~2.05[1] | Higher than the corresponding carboxylic acid | The tetrazole ring is inherently more lipophilic than the carboxylic acid group. This increased lipophilicity can enhance membrane permeability and improve oral absorption of a drug candidate. |

| Metabolic Stability | Susceptible to Phase II conjugation (glucuronidation) | Generally more resistant to metabolic degradation | The tetrazole ring is less prone to the common metabolic pathways that affect carboxylic acids, leading to a longer half-life and improved pharmacokinetic profile. |

Synthesis of this compound: A Validated Protocol

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source. Below is a detailed, self-validating protocol for the preparation of this compound.

Experimental Protocol: [3+2] Cycloaddition

Materials:

-

2-chlorobenzonitrile

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl) or a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorobenzonitrile (1 equivalent) in DMF.

-

Addition of Reagents: Add sodium azide (1.5-2.0 equivalents) and ammonium chloride (1.5-2.0 equivalents) to the solution. Note: The use of a Lewis acid catalyst can often improve reaction times and yields.

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-water.

-

Acidification: Acidify the aqueous solution to pH 2-3 with concentrated HCl. This will protonate the tetrazole ring, causing the product to precipitate.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to the literature value (approximately 179-181 °C).[3]

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery: Case Studies

The utility of this compound as a carboxylic acid bioisostere is evident in its incorporation into various drug candidates, particularly in the fields of cardiovascular and neurological disorders.

Antihypertensive Agents

Many potent angiotensin II receptor blockers (ARBs), a cornerstone in the management of hypertension, feature a tetrazole ring as a bioisosteric replacement for a carboxylic acid. The tetrazole moiety in these molecules mimics the carboxylate of the endogenous ligand, angiotensin II, allowing for strong binding to the AT₁ receptor. This interaction blocks the vasoconstrictive effects of angiotensin II, leading to a reduction in blood pressure. The enhanced metabolic stability of the tetrazole ring contributes to the longer duration of action observed with many ARBs.

Caption: Mechanism of action of ARBs containing a tetrazole moiety.

Anticonvulsant Agents

Several studies have explored 5-aryl-1H-tetrazole derivatives as potential anticonvulsant agents.[1][4][5][6] While the precise mechanism of action is still under investigation, it is hypothesized that these compounds may modulate the activity of ion channels or neurotransmitter systems involved in seizure propagation. The lipophilicity imparted by the tetrazole and the aryl substituent is crucial for crossing the blood-brain barrier, a prerequisite for central nervous system activity. The 2-chlorophenyl substitution in the title compound may further enhance this property and influence binding to specific neuronal targets. The anticonvulsant activity of these compounds is often evaluated in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[5]

Conclusion

This compound stands as a testament to the power of bioisosterism in modern drug discovery. Its ability to mimic the essential features of a carboxylic acid while offering superior physicochemical and pharmacokinetic properties makes it an invaluable building block for the design of novel therapeutics. A thorough understanding of its synthesis, properties, and biological applications, as outlined in this guide, will empower researchers to effectively utilize this versatile scaffold in their quest for safer and more effective medicines.

References

-

2-Chlorobenzoic acid. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]

-

Liao, A. M., Wang, T., Cai, B., Jin, Y., Cheon, S., Chun, C. J., & Wang, Z. (2017). Design, synthesis and evaluation of 5-substituted 1-H-tetrazoles as potent anticonvulsant agents. Archives of Pharmacal Research, 40(4), 446–455. [Link]

-

Momenzadeh, M., et al. (2017). Synthesis and Anticonvulsant Activity of 5-Substituted 1h-Tetrazoles against Pentylenetetrazole-Induced Seizures. ResearchGate. [Link]

-

Polshettiwar, V., & Varma, R. S. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Chemistry – An Asian Journal, 14(13), 2186-2204. [Link]

-

Wang, C., et al. (2018). Synthesis and Evaluation of 5-(o-Tolyl)-1H-tetrazole Derivatives as Potent Anticonvulsant Agents. Molecules, 23(10), 2469. [Link]

-

Yang, D., et al. (2014). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 19(11), 17735-17743. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.com [thieme-connect.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Evaluation of 5-(o-Tolyl)-1H-tetrazole Derivatives as Potent Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of 5-substituted 1-H-tetrazoles as potent anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]